

Preclinical Toxicity Data for ASP6918 Not Publicly Available

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Compound of Interest

Compound Name: ASP6918

Cat. No.: B12375681

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Despite a comprehensive search of publicly available scientific literature and corporate disclosures, detailed preclinical toxicity data for the KRAS G12C inhibitor **ASP6918** could not be obtained. As a result, the creation of a specific technical support center with troubleshooting guides and FAQs regarding **ASP6918** toxicity in preclinical models, as requested, cannot be fulfilled at this time.

Information regarding the preclinical safety profile of **ASP6918**, a compound under development by Astellas Pharma, remains confidential. The primary scientific publication concerning **ASP6918** focuses on its discovery, synthesis, and potent anti-tumor activity in a specific mouse xenograft model. While this study provides details on the doses used for efficacy, it does not include data on observed toxicities or adverse events.

Available Preclinical Information

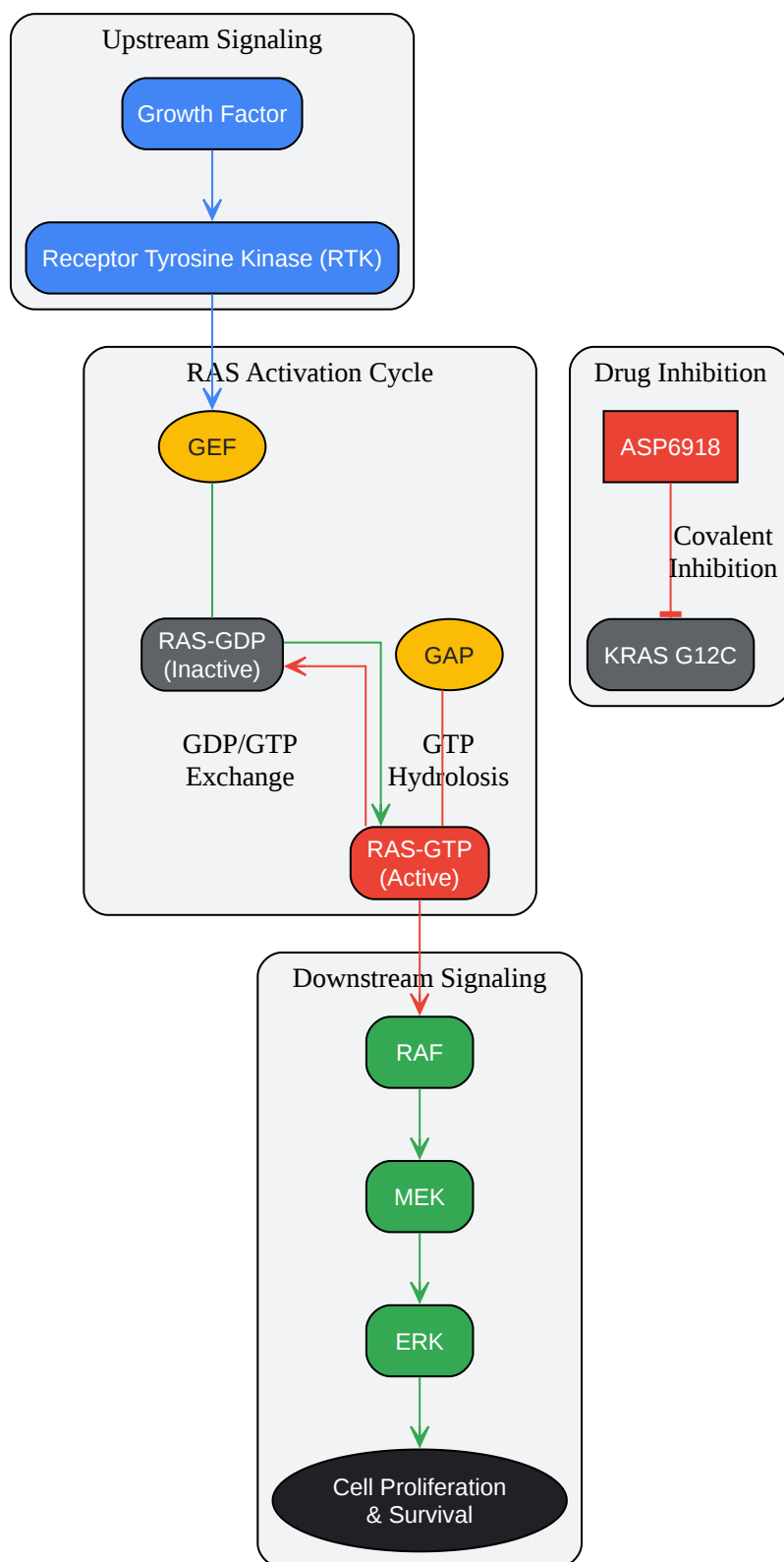
ASP6918 is an orally active, covalent inhibitor of the KRAS G12C mutation, a key driver in several cancer types.^{[1][2]} Preclinical efficacy has been demonstrated in a mouse model bearing NCI-H1373 human non-small cell lung cancer xenografts. In this model, oral administration of **ASP6918** led to dose-dependent tumor regression.^[1]

In Vivo Efficacy Study Synopsis:

Animal Model	Cell Line	Dosing Regimen	Observed Efficacy
Xenograft Mouse Model	NCI-H1373	10, 20, 40, 60 mg/kg, p.o. daily for 13 days	Dose-dependent tumor growth inhibition.[2]

Mechanism of Action: KRAS G12C Inhibition

ASP6918 functions by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C). This irreversible binding locks the protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are crucial for cancer cell proliferation and survival.



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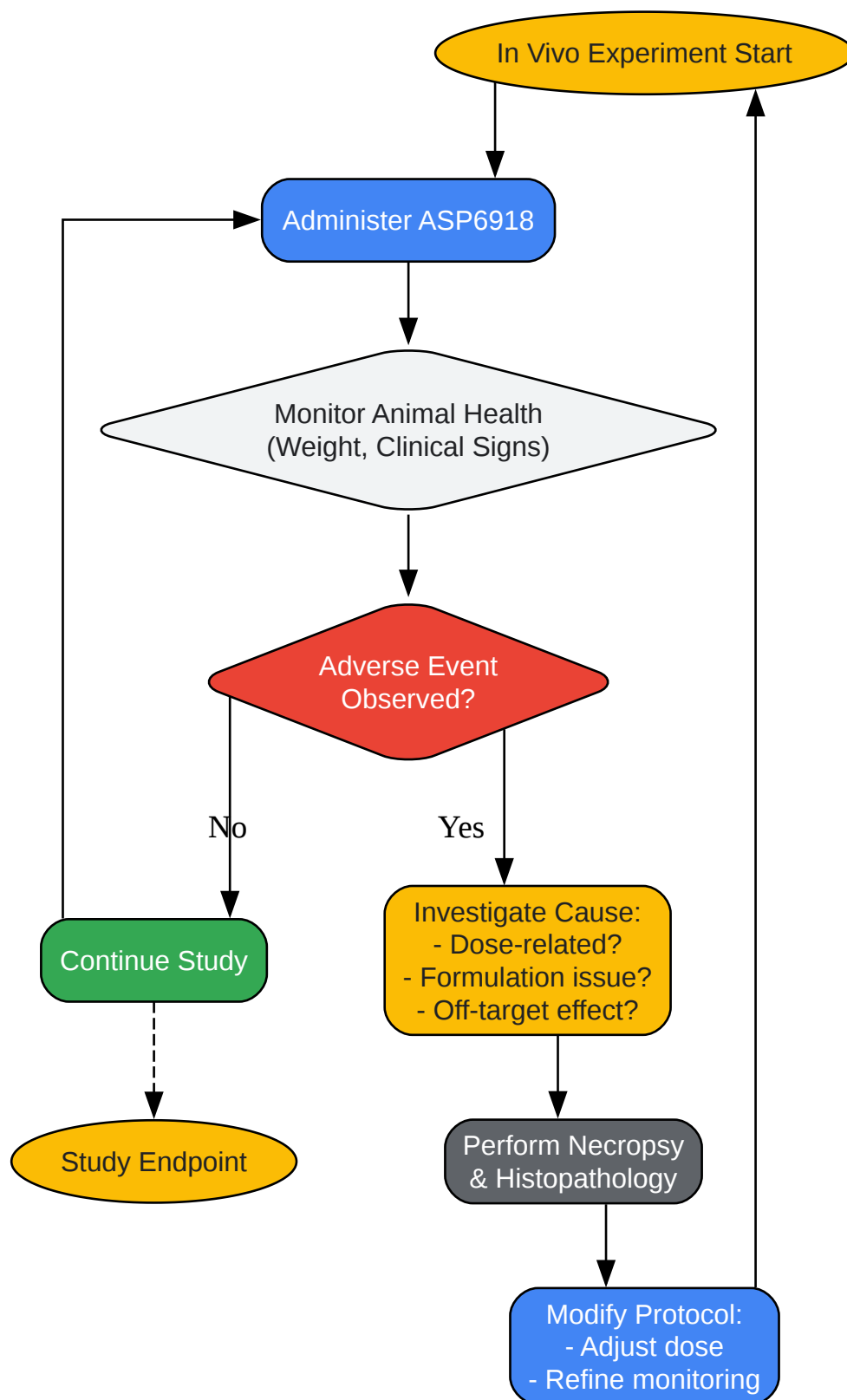
Caption: Mechanism of action of **ASP6918**, a covalent inhibitor of KRAS G12C.

General Troubleshooting for In Vivo Studies with KRAS Inhibitors

While specific toxicity data for **ASP6918** is unavailable, researchers conducting in vivo studies with KRAS inhibitors may encounter general challenges. The following is a generalized troubleshooting guide.

Frequently Asked Questions (FAQs)

- Q: What are the common signs of toxicity to monitor in mice treated with KRAS inhibitors?
 - A: General signs of toxicity include significant weight loss (>15-20%), lethargy, ruffled fur, hunched posture, and changes in behavior. Specific organ toxicities can vary depending on the inhibitor's off-target effects and may include gastrointestinal issues (diarrhea), skin rashes, or changes in blood chemistry. Close monitoring of animal health is crucial.
- Q: How can I distinguish between tumor-related morbidity and drug toxicity?
 - A: This can be challenging. Key indicators of drug toxicity include the rapid onset of adverse signs following treatment initiation, dose-dependent severity of symptoms, and the absence of such signs in vehicle-treated control animals with similar tumor burdens. In contrast, tumor-related morbidity often correlates with tumor growth and may be present in the control group.
- Q: What should I do if I observe unexpected animal deaths?
 - A: Unexpected deaths should be promptly investigated. A necropsy should be performed to identify potential target organs of toxicity. It is also important to review dosing procedures to rule out administration errors. The study protocol may need to be amended to include lower dose groups or more frequent monitoring.



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References

- 1. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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